PTHrP-(7-34) (human, rat, mouse)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide apparenté à l’hormone parathyroïdienne (7-34) (humain, rat, souris) est un fragment synthétique de la protéine apparentée à l’hormone parathyroïdienne. Ce peptide est connu pour son rôle d’antagoniste des récepteurs de l’hormone parathyroïdienne, en particulier le récepteur de l’hormone parathyroïdienne 1 et le récepteur de l’hormone parathyroïdienne 2 . Il a été largement étudié pour son activité biologique et ses applications thérapeutiques potentielles.

Méthodes De Préparation

La synthèse du peptide apparenté à l’hormone parathyroïdienne (7-34) implique la synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Ce processus comprend généralement les étapes suivantes :

Couplage des acides aminés : La chaîne peptidique est assemblée étape par étape sur un support de résine solide en couplant des acides aminés protégés.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés pour permettre la prochaine réaction de couplage.

Clivage : Le peptide complet est clivé de la résine et purifié.

Les méthodes de production industrielles pour les peptides comme le peptide apparenté à l’hormone parathyroïdienne (7-34) impliquent souvent des synthétiseurs de peptides automatisés, qui rationalisent le processus et garantissent une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le peptide apparenté à l’hormone parathyroïdienne (7-34) subit principalement des réactions de formation et de clivage de liaison peptidique lors de sa synthèse. Il ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution en raison de sa nature peptidique. Les principaux produits formés à partir de ces réactions sont les séquences peptidiques souhaitées .

Applications de recherche scientifique

Le peptide apparenté à l’hormone parathyroïdienne (7-34) a un large éventail d’applications de recherche scientifique :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de la protéine apparentée à l’hormone parathyroïdienne dans la progression et la métastase du cancer, en particulier dans le cancer du sein.

Biologie osseuse : Le peptide est utilisé pour étudier la régulation de la résorption et de la formation osseuses, car il peut moduler l’activité des ostéoclastes et des ostéoblastes.

Développement de médicaments : Il sert d’outil pour développer de nouveaux agents thérapeutiques ciblant les récepteurs de l’hormone parathyroïdienne.

Applications De Recherche Scientifique

Parathyroid hormone-related peptide (7-34) has a wide range of scientific research applications:

Mécanisme D'action

Le peptide apparenté à l’hormone parathyroïdienne (7-34) exerce ses effets en se liant et en antagonisant le récepteur de l’hormone parathyroïdienne 1 et le récepteur de l’hormone parathyroïdienne 2. Cette interaction inhibe les voies de signalisation activées par la protéine apparentée à l’hormone parathyroïdienne endogène, ce qui entraîne une diminution de la résorption osseuse et une modulation du métabolisme du calcium et du phosphate . Le peptide peut également influencer l’expression génique et les voies de signalisation intracellulaires impliquées dans la prolifération et la différenciation cellulaires .

Comparaison Avec Des Composés Similaires

Le peptide apparenté à l’hormone parathyroïdienne (7-34) est similaire à d’autres fragments de la protéine apparentée à l’hormone parathyroïdienne, tels que la protéine apparentée à l’hormone parathyroïdienne (1-34) et la protéine apparentée à l’hormone parathyroïdienne (1-36). Il est unique par son activité antagoniste spécifique au niveau des récepteurs de l’hormone parathyroïdienne, ce qui en fait un outil précieux pour étudier la fonction des récepteurs et développer des thérapies ciblant les récepteurs .

Composés similaires

- Protéine apparentée à l’hormone parathyroïdienne (1-34)

- Protéine apparentée à l’hormone parathyroïdienne (1-36)

- Hormone parathyroïdienne (1-34)

Propriétés

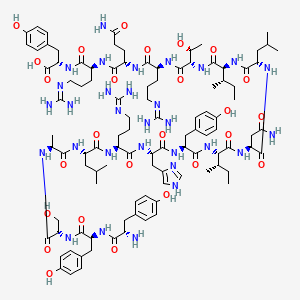

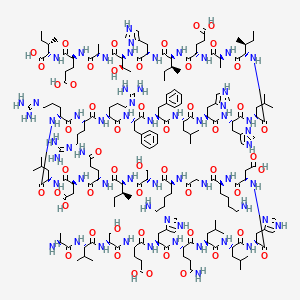

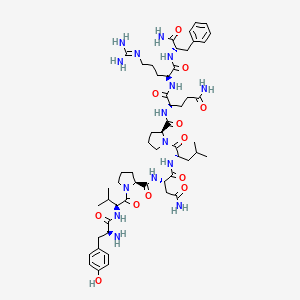

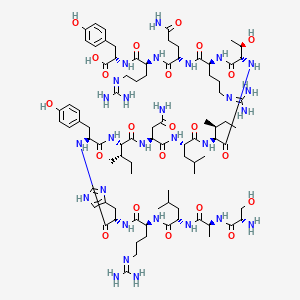

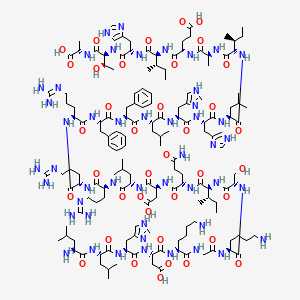

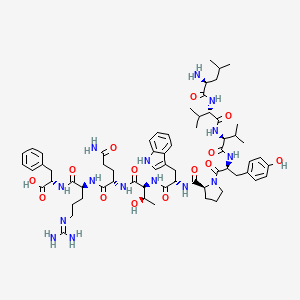

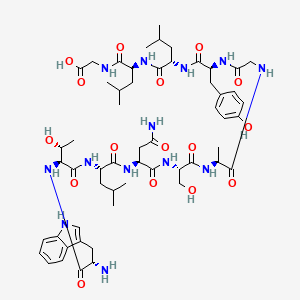

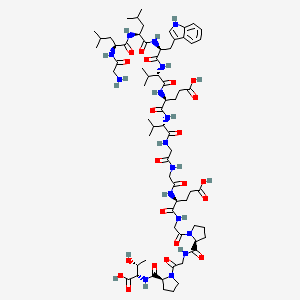

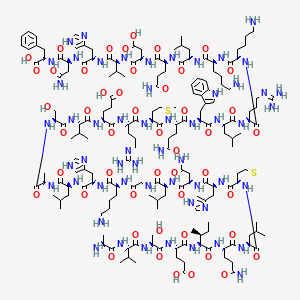

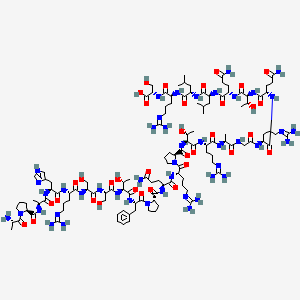

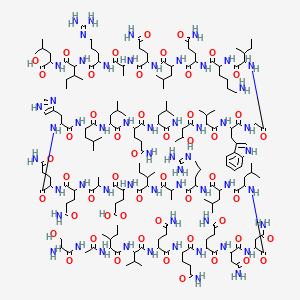

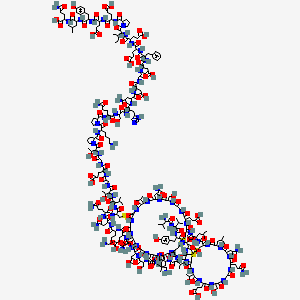

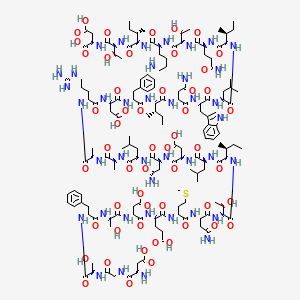

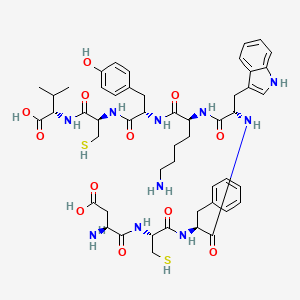

Formule moléculaire |

C153H246N48O38 |

|---|---|

Poids moléculaire |

3365.9 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C153H246N48O38/c1-20-82(14)120(146(234)176-85(17)124(212)179-101(46-48-117(206)207)132(220)198-122(84(16)22-3)148(236)196-111(64-93-70-167-76-175-93)144(232)201-123(87(19)203)149(237)177-86(18)150(238)239)199-143(231)105(58-81(12)13)188-138(226)108(61-90-67-164-73-172-90)193-139(227)109(62-91-68-165-74-173-91)192-135(223)104(57-80(10)11)186-136(224)107(60-89-38-27-24-28-39-89)190-137(225)106(59-88-36-25-23-26-37-88)189-130(218)99(44-35-53-170-153(162)163)182-128(216)97(42-33-51-168-151(158)159)181-129(217)98(43-34-52-169-152(160)161)183-133(221)103(56-79(8)9)187-142(230)113(66-119(210)211)194-131(219)100(45-47-115(157)204)184-147(235)121(83(15)21-2)200-145(233)114(72-202)197-127(215)96(41-30-32-50-155)178-116(205)71-171-126(214)95(40-29-31-49-154)180-141(229)112(65-118(208)209)195-140(228)110(63-92-69-166-75-174-92)191-134(222)102(55-78(6)7)185-125(213)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,202-203H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,204)(H,164,172)(H,165,173)(H,166,174)(H,167,175)(H,171,214)(H,176,234)(H,177,237)(H,178,205)(H,179,212)(H,180,229)(H,181,217)(H,182,216)(H,183,221)(H,184,235)(H,185,213)(H,186,224)(H,187,230)(H,188,226)(H,189,218)(H,190,225)(H,191,222)(H,192,223)(H,193,227)(H,194,219)(H,195,228)(H,196,236)(H,197,215)(H,198,220)(H,199,231)(H,200,233)(H,201,232)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,158,159,168)(H4,160,161,169)(H4,162,163,170)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 |

Clé InChI |

FEZOBILJACXPRS-HPMYYUFQSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)